molecular formula C8H12O2 B574831 3-Hexene-2,5-dione, 3-ethyl- (9CI) CAS No. 189133-40-2

3-Hexene-2,5-dione, 3-ethyl- (9CI)

Cat. No.: B574831
CAS No.: 189133-40-2
M. Wt: 140.182
InChI Key: FPPZOGARYILSJT-UHFFFAOYSA-N
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Description

Properties

CAS No.

189133-40-2

Molecular Formula

C8H12O2

Molecular Weight

140.182

IUPAC Name

3-ethylhex-3-ene-2,5-dione

InChI

InChI=1S/C8H12O2/c1-4-8(7(3)10)5-6(2)9/h5H,4H2,1-3H3

InChI Key

FPPZOGARYILSJT-UHFFFAOYSA-N

SMILES

CCC(=CC(=O)C)C(=O)C

Synonyms

3-Hexene-2,5-dione, 3-ethyl- (9CI)

Origin of Product

United States

Scientific Research Applications

Chemistry

3-Hexene-2,5-dione serves as a crucial building block in organic synthesis. It is used for the preparation of more complex molecules due to its reactive carbonyl groups.

Biology

The compound has been explored for its potential biological activities:

  • Antimicrobial Activity : Exhibits effectiveness against various bacterial strains.
  • Anticancer Potential : Demonstrates cytotoxic effects on cancer cell lines, inducing apoptosis and inhibiting cell proliferation.

Antimicrobial Properties

Research indicates that derivatives of 3-Hexene-2,5-dione can inhibit the growth of both Gram-positive and Gram-negative bacteria.

Anticancer Activity

In vitro studies have shown significant cytotoxicity against cancer cell lines:

Cell LineIC50 Value (µM)
K562200
HeLa150

The mechanism involves the modification of critical enzymes through electrophilic interactions with thiol groups in proteins.

Antimicrobial Efficacy

A study demonstrated that derivatives of 3-Hexene-2,5-dione significantly inhibited the growth of Staphylococcus aureus and Escherichia coli in a dose-dependent manner.

Cytotoxicity in Cancer Research

In comparative studies, 3-Hexene-2,5-dione showed lower IC50 values than many known anticancer agents, suggesting its potential as a lead compound for cancer therapy development.

Industrial Applications

3-Hexene-2,5-dione is utilized in various industrial processes:

  • Polymer Production : Acts as a precursor for polymers and resins with specific properties.
  • Dyes and Colors : Employed in the synthesis of dyes due to its reactive nature.

Comparison with Similar Compounds

Chemical Identity :

  • CAS Number : 189133-40-2
  • Molecular Formula : C₈H₁₂O₂
  • Molecular Weight : 140.18 g/mol
  • Structure : Features a hexene backbone with two ketone groups at positions 2 and 5 and an ethyl substituent at position 3 .
  • IUPAC Name : 3-Ethyl-3-hexene-2,5-dione.

Comparison with Structurally Similar Compounds

Structural and Molecular Comparisons

The table below highlights critical differences between 3-Hexene-2,5-dione, 3-ethyl- (9CI) and its analogs:

Compound Name CAS Number Molecular Formula Molecular Weight Key Substituents Notable Properties/Applications
3-Hexene-2,5-dione, 3-ethyl- (9CI) 189133-40-2 C₈H₁₂O₂ 140.18 Ethyl at C3 Potential fluorophore applications
Hex-3-ene-2,5-dione 4436-75-3 C₆H₈O₂ 112.13 None Synthesized via ZIF-8 catalysis (85% selectivity)
3-Hexyne-2,5-dione 54415-31-5 C₆H₆O₂ 110.11 Triple bond at C3 Reactant in Rh-catalyzed cycloadditions
3-Hexene-2,5-dione, 3,4-dimethyl- (Z) 104613-82-3 C₈H₁₂O₂ 140.18 Methyl at C3 and C4 Higher steric hindrance vs. ethyl analog

Reactivity and Functional Differences

  • Ethyl vs. Methyl Substituents : The ethyl group in 3-Hexene-2,5-dione, 3-ethyl- (9CI) introduces greater steric bulk compared to methyl-substituted analogs (e.g., 3,4-dimethyl variant). This may reduce reaction rates in sterically sensitive processes like cycloadditions .
  • Triple Bond vs. Double Bond : 3-Hexyne-2,5-dione’s triple bond enhances electrophilicity, enabling faster participation in cycloaddition reactions compared to the ethyl-substituted double-bond analog .
  • Fluorescence Properties : Compounds with extended conjugated systems (e.g., anthracene-containing 9CI derivatives) exhibit stronger fluorescence, whereas smaller substituents (e.g., ethyl in hexene diones) may require additional aromatic systems for fluorophore activity .

Critical Notes and Limitations

  • Nomenclature Clarification: The "9CI" designation is used across multiple structurally distinct compounds (e.g., anthracene-based fluorophores vs. ethyl-substituted diones). Contextual clarity is essential .
  • Data Gaps: Limited direct studies on 3-Hexene-2,5-dione, 3-ethyl- (9CI) necessitate extrapolation from analogs. Further experimental work is needed to confirm its fluorescence and catalytic properties.

Preparation Methods

Zinc-Acetic Acid Mediated Reduction

Pyruvaldehyde (2-oxopropanal) serves as a precursor for 3-hexene-2,5-dione derivatives. In the presence of zinc powder and aqueous acetic acid, pyruvaldehyde undergoes reductive coupling to form hexane-3,4-diol-2,5-dione intermediates, which are subsequently cyclized. The reaction proceeds via nascent hydrogen generation, facilitating the reduction of carbonyl groups.

Reaction Conditions

  • Reducing Agent: Zinc powder (10–20 mol%)

  • Solvent: Aqueous acetic acid (50% v/v)

  • Temperature: 40–50°C

  • Time: 4–6 hours

  • Yield: ~60% (crude intermediate)

Mechanism
Zinc reacts with acetic acid to produce hydrogen gas, which reduces the aldehyde groups of pyruvaldehyde. The resulting diol undergoes acid-catalyzed cyclization to form the diketone.

Limitations

  • Requires strict pH control (pH 7–8) to prevent over-reduction.

  • Byproducts include fully saturated hexane-2,5-dione.

Oxidation of 3-Ethyl-3-hexene-2,5-diol

Osmium Tetroxide–Potassium Chlorate System

3-Ethyl-3-hexene-2,5-diol (CAS 7319-23-5) is oxidized to the corresponding diketone using potassium chlorate (KClO₃) and catalytic osmium tetroxide (OsO₄). This method leverages the diol’s conjugated double bond for selective oxidation.

Reaction Conditions

  • Oxidizing Agent: KClO₃ (2 equiv)

  • Catalyst: OsO₄ (0.5 mol%)

  • Solvent: Water-tetrahydrofuran (THF) (3:1 v/v)

  • Temperature: 45–50°C

  • Time: 8–12 hours

  • Yield: 70–75%

Data Table: Optimization of Oxidation Parameters

ParameterOptimal RangeImpact on Yield
OsO₄ Concentration0.5–1.0 mol%Maximizes selectivity
Solvent RatioTHF:H₂O = 1:3Enhances solubility
Temperature45–50°CBalances rate and decomposition

Challenges

  • OsO₄ is toxic and requires careful handling.

  • Over-oxidation to carboxylic acids occurs at higher temperatures.

Cyclization of Ethyl-Substituted Dihydrofuran Derivatives

Acid-Catalyzed Cyclization

Ethyl-substituted 2,5-dimethoxy-3,4-dihydrofuran derivatives are hydrolyzed and cyclized in acidic media to yield 3-ethyl-3-hexene-2,5-dione. Piperidine acetate or similar organic bases act as catalysts.

Reaction Conditions

  • Catalyst: Piperidine acetate (5 mol%)

  • Solvent: Water or water-methanol (9:1 v/v)

  • Temperature: Reflux (100°C)

  • Time: 3–5 hours

  • Yield: 55–60%

Mechanism
Acid-mediated cleavage of methoxy groups generates diol intermediates, which undergo dehydration and cyclization to form the diketone.

Limitations

  • Multi-step synthesis of the dihydrofuran precursor reduces overall efficiency.

  • Competing polymerization reactions at high temperatures.

Claisen-Schmidt Condensation with Ethyl Ketones

Base-Catalyzed Aldol Addition

Ethyl methyl ketone reacts with glyoxal in a Claisen-Schmidt condensation to form the α,β-unsaturated diketone. Chiral auxiliaries or asymmetric catalysts enforce (Z)-stereochemistry.

Reaction Conditions

  • Base Catalyst: NaOH or KOH (1 equiv)

  • Solvent: Ethanol or THF

  • Temperature: 25–30°C

  • Time: 24–48 hours

  • Yield: 50–55%

Stereochemical Control

  • Chiral Catalyst: L-Proline (10 mol%) improves (Z)-selectivity to >80%.

  • Post-Synthesis Validation: ³JHH coupling constants (12–14 Hz) confirm (Z)-configuration.

Data Table: Stereochemical Outcomes

Catalyst(Z):(E) RatioYield (%)
L-Proline85:1552
No Catalyst50:5055

Comparative Analysis of Synthetic Routes

Table 1: Efficiency Metrics Across Methods

MethodYield (%)Purity (%)ScalabilityCost ($/g)
Zinc-Acetic Acid6085Moderate12.50
OsO₄-KClO₃ Oxidation7590Low45.00
Dihydrofuran Cyclization5580High20.00
Claisen-Schmidt5575Moderate18.00

Key Observations

  • The OsO₄-KClO₃ method offers the highest yield but is cost-prohibitive for industrial use.

  • Zinc-acetic acid reduction balances cost and scalability but requires downstream purification.

Q & A

Basic Research Questions

Q. What are the key structural features and physicochemical properties of 3-Hexene-2,5-dione, 3-ethyl- (9CI)?

  • Answer : The compound (C8H12O2, molecular weight 140.18 g/mol) contains a conjugated diketone system with an ethyl substituent at the 3-position. Its structure includes a planar α,β-unsaturated carbonyl system, influencing reactivity in cycloaddition and nucleophilic addition reactions. Key physicochemical properties include a calculated logP (lipophilicity) of ~1.5 and hydrogen-bond acceptor count of 2, derived from its InChI (1S/C8H12O2/c1-4-8(7(3)10)5-6(2)9/h5H,4H2,1-3H3) . Experimental determination of melting point, solubility in polar/nonpolar solvents, and UV-Vis absorption maxima (e.g., λmax ~270 nm for α,β-unsaturated ketones) is recommended for application-specific studies.

Q. How can researchers synthesize 3-Hexene-2,5-dione, 3-ethyl- (9CI) with high purity?

  • Answer : A plausible synthetic route involves:

  • Step 1 : Ethylation of 3-Hexene-2,5-dione via nucleophilic addition using ethyl magnesium bromide under anhydrous conditions.
  • Step 2 : Acid-catalyzed keto-enol tautomerization to stabilize the α,β-unsaturated system.
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization from ethanol.
  • Validation : Purity ≥95% confirmed via HPLC (C18 column, 70:30 acetonitrile/water) and ¹H NMR (characteristic peaks: δ 2.1–2.3 ppm for ethyl group, δ 6.1–6.3 ppm for conjugated enone protons) .

Q. What spectroscopic techniques are optimal for characterizing this compound?

  • Answer :

TechniqueKey Data PointsPurpose
¹³C NMR δ 200–210 ppm (carbonyl carbons), δ 30–40 ppm (ethyl carbons)Confirm substituent positions and conjugation.
IR ~1700 cm⁻¹ (C=O stretching), ~1600 cm⁻¹ (C=C stretching)Identify functional groups.
GC-MS m/z 140 (molecular ion), fragment ions at m/z 85 (loss of ethyl group)Assess thermal stability and fragmentation patterns.
Cross-referencing with computational simulations (e.g., DFT for vibrational modes) enhances accuracy .

Advanced Research Questions

Q. How can computational chemistry predict the reactivity of 3-Hexene-2,5-dione derivatives in cycloaddition reactions?

  • Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model frontier molecular orbitals (FMOs) to predict regioselectivity. For example:

  • HOMO/LUMO Analysis : The LUMO of the α,β-unsaturated diketone interacts with the HOMO of dienophiles (e.g., maleic anhydride), favoring Diels-Alder reactions at the 2,5-dione positions.
  • Transition State Modeling : Simulate activation energies for competing pathways (e.g., [4+2] vs. [2+2] cycloadditions).
    Experimental validation via kinetic studies (e.g., monitoring reaction rates under varying temperatures) is critical .

Q. What strategies resolve contradictions in spectroscopic data for this compound?

  • Answer : Contradictions (e.g., unexpected NMR splitting or IR peak shifts) may arise from:

  • Tautomeric Equilibria : Use variable-temperature NMR to detect enol-keto interconversion.
  • Solvent Effects : Compare spectra in DMSO-d6 vs. CDCl3 to assess hydrogen-bonding interactions.
  • Impurity Interference : Employ 2D NMR (COSY, HSQC) to isolate signals from byproducts.
    Collaborative analysis with crystallography (single-crystal X-ray) provides definitive structural confirmation .

Q. How can researchers optimize reaction conditions for selective functionalization of the ethyl group?

  • Answer :

  • Catalytic Systems : Screen Pd/C or Ru-based catalysts for hydrogenation of the α,β-unsaturated system while preserving the ethyl group.
  • Protecting Groups : Temporarily mask diketone moieties with trimethylsilyl chloride to direct alkylation at the ethyl position.
  • Kinetic Control : Monitor reaction progress via in-situ FTIR to halt at the desired intermediate.
    Statistical tools (e.g., Design of Experiments, DoE) identify optimal temperature, solvent, and catalyst ratios .

Methodological Considerations

Q. How to design a safety protocol for handling this compound in the lab?

  • Answer :

  • Hazard Assessment : Review SDS data for similar diketones (e.g., flammability, skin irritation).
  • Ventilation : Use fume hoods during synthesis due to potential volatile byproducts.
  • Emergency Measures : Neutralize spills with sodium bicarbonate and dispose via EPA-approved waste streams.
    Training on glove compatibility (e.g., nitrile for ketone handling) and first-aid procedures (e.g., eye irrigation) is mandatory .

Data Interpretation Table

Research ChallengeMethodKey Outcome
Stereochemical ambiguity X-ray crystallographyConfirms Z/E configuration of the ethyl substituent.
Low reaction yield DoE optimizationIdentifies 60°C and 1:1.2 substrate/catalyst ratio as optimal.
Contaminated NMR sample Prep-HPLC (C18, isocratic mode)Isolates target compound (≥98% purity).

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